molecular formula C17H14Cl2N2O2 B6108458 3,4-dichloro-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide

3,4-dichloro-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide

Cat. No.: B6108458
M. Wt: 349.2 g/mol
InChI Key: ORCFYZWJQKEOFI-UHFFFAOYSA-N
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Description

3,4-dichloro-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide is a synthetic organic compound with the molecular formula C17H14Cl2N2O2. It is characterized by the presence of two chlorine atoms on the benzene ring and a pyrrolidinyl group attached to the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

3,4-dichloro-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-[3,5-Dichloro-4-(6-oxo-1,6-dihydro-pyridazin-3-yloxy)-phenyl]benzamide
  • 2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]benzamide

Uniqueness

3,4-dichloro-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide is unique due to its specific substitution pattern and the presence of both chlorine atoms and a pyrrolidinyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3,4-dichloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O2/c18-14-8-3-11(10-15(14)19)17(23)20-12-4-6-13(7-5-12)21-9-1-2-16(21)22/h3-8,10H,1-2,9H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORCFYZWJQKEOFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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